Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--bta--methy Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--bta--methy
Brand Name: Vulcanchem
CAS No.: 160919-44-8
VCID: VC0069228
InChI: InChI=1S/C20H28N4O3/c1-4-11-23-18(21)17(19(26)24(12-5-2)20(23)27)22-16(25)13-14(3)15-9-7-6-8-10-15/h6-10,14H,4-5,11-13,21H2,1-3H3,(H,22,25)
SMILES: CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC(C)C2=CC=CC=C2)N
Molecular Formula: C20H28N4O3
Molecular Weight: 372.5 g/mol

Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--bta--methy

CAS No.: 160919-44-8

Main Products

VCID: VC0069228

Molecular Formula: C20H28N4O3

Molecular Weight: 372.5 g/mol

Benzenepropanamide,  N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--bta--methy - 160919-44-8

CAS No. 160919-44-8
Product Name Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--bta--methy
Molecular Formula C20H28N4O3
Molecular Weight 372.5 g/mol
IUPAC Name N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3-phenylbutanamide
Standard InChI InChI=1S/C20H28N4O3/c1-4-11-23-18(21)17(19(26)24(12-5-2)20(23)27)22-16(25)13-14(3)15-9-7-6-8-10-15/h6-10,14H,4-5,11-13,21H2,1-3H3,(H,22,25)
Standard InChIKey TZEZTTPTEOWXKO-UHFFFAOYSA-N
SMILES CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC(C)C2=CC=CC=C2)N
Canonical SMILES CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC(C)C2=CC=CC=C2)N
Synonyms Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--bta--methyl-
PubChem Compound 9976556
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator